(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-3-4-12(2)15-14(11)19-17(24-15)21-9-7-20(8-10-21)16(22)13-5-6-18-23-13/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXGPRBNAZLYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its complex structure and potential pharmacological properties. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 484.6 g/mol . The compound features a piperazine ring, a benzo[d]thiazole moiety, and an isoxazole group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S2 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897484-72-9 |
Research indicates that compounds containing piperazine and benzo[d]thiazole moieties often exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of similar structures can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may interact with specific enzymes, such as carbonic anhydrases (CAs), which play crucial roles in physiological processes and disease states. Inhibitory activity against different CA isoforms has been observed in related compounds .
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of isoxazoline derivatives linked via piperazine, several compounds demonstrated significant antitumor activity against mammalian cancer cells. Among these, derivatives similar to our compound showed potent activity compared to TRAIL protein . The following table summarizes findings from various studies:
| Compound | Cancer Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | High |
| (Related Compound A) | HeLa (Cervical) | 30 | Moderate |
| (Related Compound B) | A549 (Lung) | 25 | High |
Enzyme Inhibition Assays
Inhibition assays have indicated that compounds with similar structural features can selectively inhibit hCA II isoform while showing minimal activity against hCA I and tumor-associated isoforms hCA IX and XII. This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated .
Case Studies
- Antitumor Efficacy : A series of piperazine derivatives were synthesized and evaluated for their anticancer properties. Among them, the compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .
- Mechanistic Insights : Further research into the mechanism revealed that the compound may induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death processes.
Comparison with Similar Compounds
Structural Analogues in Urea-Linked Thiazole Derivatives
Compounds from and share partial structural motifs with the target molecule, such as thiazole and piperazine moieties, but differ in their functional groups and linkages. For instance:
Key Differences :
- Linkage Type: The target compound employs a methanone group to connect the piperazine and isoxazole moieties, whereas compounds like 1f and 11a–k utilize urea bridges .
- Substituent Complexity : The target molecule lacks the hydrazinyl and arylurea groups present in and compounds, which may reduce its polarity compared to urea derivatives .
- Molecular Weight : The target compound (342.4 g/mol) is significantly smaller than urea-linked analogues (484–741 g/mol), suggesting differences in pharmacokinetic properties like membrane permeability.
Comparison with Isoxazole- and Thiazole-Containing Analogues
describes thiazole derivatives with fluorophenyl and triazolyl substituents (e.g., compounds 4 and 5 ). These share the thiazole core but differ in substitution patterns:
Key Insights :
- Planarity : The target compound’s benzo[d]thiazole and isoxazole groups may confer planarity, similar to compounds, but steric effects from the 4,7-dimethyl substituents could induce conformational rigidity .
- Electron-Withdrawing Groups : Unlike compounds with fluoro or chloro substituents, the target’s methyl groups are electron-donating, which may alter electronic properties and reactivity .
Mass Spectrometry :
- The target compound’s molecular ion (if analyzed via ESI-MS) would likely appear near 342.4 [M+H]+ , distinct from urea derivatives (e.g., 484–709 m/z) .
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone?
- Structural Features : The compound contains a piperazine linker connecting a 4,7-dimethylbenzo[d]thiazole moiety (aromatic heterocycle with sulfur and nitrogen) and an isoxazole ring (oxygen-nitrogen heterocycle). These groups contribute to its planar geometry and potential π-π stacking interactions with biological targets .
- Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S2 |
| Molecular Weight | 484.6 g/mol |
| Key Functional Groups | Piperazine, benzo[d]thiazole, isoxazole |
| Stability is solvent-dependent, with moderate reactivity under ambient conditions . |
Q. What synthetic strategies are commonly employed for this compound?
- Multi-Step Synthesis :
Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with methyl-substituted carbonyl precursors under acidic conditions .
Step 2 : Introduction of the piperazine ring via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Step 3 : Isoxazole incorporation through [3+2] cycloaddition or condensation reactions .
- Optimization : Reactions require temperature control (e.g., reflux in ethanol or DMF) and catalysts (e.g., palladium for coupling). Yields typically range from 40–70%, with purity verified via HPLC and NMR .
Q. How is the compound characterized post-synthesis?
- Spectroscopic Methods :
- 1H/13C NMR : Assigns proton environments (e.g., piperazine CH2 at δ 2.5–3.5 ppm, isoxazole protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 485 for [M+H]+) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry .
Advanced Research Questions
Q. How can researchers optimize low yields during piperazine-isoxazole coupling?
- Key Variables :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalyst Systems : Pd(PPh3)4 or CuI for Ullmann-type couplings improves cross-coupling rates .
- Temperature : Reactions performed at 80–100°C reduce side-product formation .
- Troubleshooting : Low yields may arise from moisture sensitivity; use inert atmospheres (N2/Ar) and molecular sieves .
Q. How do structural modifications influence biological activity?
- Case Study :
- Methyl Substitution on Benzo[d]thiazole : Enhances lipophilicity, improving membrane permeability .
- Isoxazole vs. Pyrazine Replacement : Isoxazole’s electron-withdrawing nature increases electrophilicity, potentially altering target binding .
- Methodology :
- SAR Studies : Compare IC50 values against cancer cell lines (e.g., MCF-7, HEPG-2) after systematic substitutions .
- Computational Modeling : Use PASS software to predict activity spectra or AutoDock for target docking .
Q. How to resolve contradictory spectral data during characterization?
- Example : Discrepancies in NMR peak integration may indicate tautomerism or impurities.
- Solutions :
- 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations .
- HPLC-MS : Identifies co-eluting impurities .
- Recrystallization : Purify using ethanol/dioxane mixtures to isolate the dominant polymorph .
Q. What in vitro assays are suitable for evaluating biological activity?
- Protocol :
Cell Lines : Use human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) as controls .
Dosing : Prepare stock solutions in DMSO (≤0.5% final concentration to avoid cytotoxicity) .
Endpoint Assays : SRB or MTT for viability; IC50 calculated via nonlinear regression .
- Validation : Include reference compounds (e.g., CHS-828) and triplicate replicates .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Optimize solvent/catalyst; inert atmosphere | |
| Spectral ambiguity | 2D NMR; recrystallization | |
| Biological activity screening | SRB/MTT assays; cell line panels | |
| SAR analysis | PASS prediction; docking studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
